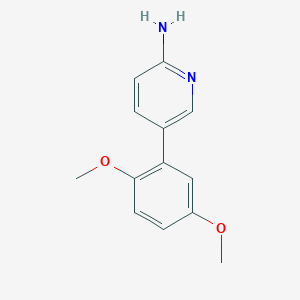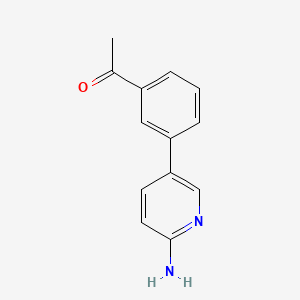![molecular formula C16H19N3O2S B6329933 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% CAS No. 1314988-53-8](/img/structure/B6329933.png)
5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% (5-PPSPPA) is a chemical compound that has been widely used in various scientific and industrial applications. It is an amine-based compound that is synthesized through the reaction of piperidine-1-sulfonyl chloride and 5-chloro-2-pyridinol in the presence of a base. 5-PPSPPA is a versatile compound that has been used in a variety of fields, including organic synthesis, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% has been widely used in various scientific and industrial applications. In organic synthesis, it is used as a catalyst for the synthesis of various complex molecules. In biochemistry, it is used as a reagent in various enzymatic assays and protein purification protocols. In materials science, it is used as a precursor for the synthesis of various polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% is not completely understood. It is believed to act as a proton donor in the presence of a base, which can facilitate the formation of various products. It is also believed to act as a nucleophile in certain reactions, which can lead to the formation of various products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% are not well understood. It is believed to be non-toxic and non-carcinogenic. However, it has been shown to have some effects on the metabolism of certain proteins and enzymes. It has also been shown to have some effects on the activity of certain enzymes, such as tyrosine kinase.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% in lab experiments include its low cost, high reactivity, and high purity. It is also relatively easy to synthesize and is readily available from chemical suppliers. However, it is important to note that it is a highly reactive compound and should be handled with care. It is also important to note that it is not suitable for use in biological systems, as it can cause damage to cells and tissues.
Zukünftige Richtungen
There are many potential future directions for 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%. It has potential applications in the fields of organic synthesis, biochemistry, and materials science. It could be used to synthesize new polymers and nanomaterials. It could also be used to develop new enzymatic assays and protein purification protocols. Additionally, it could be used to explore the biochemical and physiological effects of the compound on various cellular processes. Finally, it could be used to study the structure-activity relationships of various molecules.
Synthesemethoden
The synthesis of 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine, 95% involves the reaction of piperidine-1-sulfonyl chloride and 5-chloro-2-pyridinol in the presence of a base. This reaction is typically carried out in an aqueous solution at room temperature. The reaction is typically completed within 1-2 hours. The resulting product is a white solid that can be isolated and purified using standard techniques. The yield of the reaction is typically in the range of 95-98%.
Eigenschaften
IUPAC Name |
5-(4-piperidin-1-ylsulfonylphenyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c17-16-9-6-14(12-18-16)13-4-7-15(8-5-13)22(20,21)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZYUXPOXFEGEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Piperidine-1-sulfonyl)phenyl]pyridin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329910.png)



![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)
![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6329937.png)